molecular formula C10H11NO B1292789 3-Ethyl-4-(hydroxymethyl)benzonitrile CAS No. 202522-03-0

3-Ethyl-4-(hydroxymethyl)benzonitrile

Cat. No. B1292789
M. Wt: 161.2 g/mol
InChI Key: WSNJZBSPUZABSU-UHFFFAOYSA-N
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Description

The compound "3-Ethyl-4-(hydroxymethyl)benzonitrile" is a benzonitrile derivative, which is a class of organic compounds containing a cyano group attached to a benzene ring. This particular compound is characterized by the presence of an ethyl group and a hydroxymethyl group attached to the benzene ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzonitrile derivatives can be achieved through the reaction of 3-ethoxymethylene-2,4-alkanediones with malononitrile, leading to the formation of compounds such as 3a-c. These compounds can further undergo hydrolysis or Sandmeyer reactions to yield various substituted benzonitriles . Additionally, the synthesis of related compounds with complex structures, such as thiazolopyridine derivatives, involves the interaction of different arylidinemalononitrile derivatives with other reactants in specific conditions .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated, revealing its crystallization in the triclinic crystal system and the presence of intramolecular hydrogen bonding . Similarly, the crystal structure of a related compound, methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate, was determined, showing triclinic symmetry and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Benzonitrile derivatives can participate in various chemical reactions. For example, the hydrolysis of the nitrile group can lead to the formation of carboxylic acids or amides . The Sandmeyer reaction can be used to introduce halogen atoms into the benzonitrile ring . Furthermore, the thermal decomposition of hydroxymethyl derivatives can yield parent compounds with different conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. The presence of substituents such as hydroxymethyl groups can affect the compound's stability, as seen in the comparison of the half-life of isomeric compounds at physiological pH . The crystalline form, hydrogen bonding, and molecular conformation also play a role in determining the properties of these compounds . Additionally, the self-assembly of certain derivatives into supramolecular architectures with mesophases can be driven by a balance of hydrophobic and dipolar interactions .

Scientific Research Applications

  • Green Synthesis of Benzonitrile

    • Field : Green Chemistry
    • Application : Preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
    • Method : A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation .
    • Results : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the benzaldehyde conversion and benzonitrile yield were both 100% at 120°C in 2 hours .
  • Synthesis of p-((vinyloxy)methyl)benzonitrile

    • Field : Organic Chemistry
    • Application : 4-(Hydroxymethyl)benzonitrile may be used to synthesize p-((vinyloxy)methyl)benzonitrile .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Synthesis of Benzoguanamine

    • Field : Organic Chemistry
    • Application : Benzonitrile is a prominent intermediate for the production of benzoguanamine , which is a widely used advanced coating .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Synthesis of 4-Formylbenzonitrile

    • Field : Organic Chemistry
    • Application : 4-Formylbenzonitrile can be synthesized from 4-(Hydroxymethyl)benzonitrile .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Synthesis of a Variety of Nitriles

    • Field : Green Chemistry
    • Application : A novel green synthetic route was proposed with ionic liquid as the recycling agent . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .
    • Method : The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an expert alternative to hydroxylamine hydrochloride . Meanwhile, the ionic liquid exhibited the multiple roles of co-solvent, catalysis and phase separation .
    • Results : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .
  • Synthesis of p-((vinyloxy)methyl)benzonitrile (VOMBN)

    • Field : Organic Chemistry
    • Application : 4-(Hydroxymethyl)benzonitrile may be used to synthesize p-((vinyloxy)methyl)benzonitrile (VOMBN) .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .

Safety And Hazards

3-Ethyl-4-(hydroxymethyl)benzonitrile should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

3-ethyl-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJZBSPUZABSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648121
Record name 3-Ethyl-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-(hydroxymethyl)benzonitrile

CAS RN

202522-03-0
Record name 3-Ethyl-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Briard, B Rudolph, S Desrayaud, JA Krauser… - …, 2015 - Wiley Online Library
BAF312 (siponimod) is a sphingosine‐1‐phosphate (S1P) receptor modulator in clinical development for the treatment of multiple sclerosis, with faster organ/tissue distribution and …

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